The compound 7-bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine and its derivatives have garnered significant attention in recent years due to their diverse biological activities and potential therapeutic applications. Research has been conducted to explore the synthesis, mechanism of action, and applications of these compounds in various fields such as oncology, cardiology, hematology, and microbiology.
One common approach involves the reaction of 2-amino-5-bromophenol with 1,2-dibromoethane. This reaction proceeds through a nucleophilic substitution followed by an intramolecular cyclization to form the desired benzoxazine ring. []
Another method utilizes 7-bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine-3-one as a starting material, which is then reduced to the desired product. []
7-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine consists of a benzene ring fused to a six-membered heterocyclic ring containing an oxygen and a nitrogen atom. The bromine substituent is located at the 7th position of the benzene ring. The molecule exhibits a non-planar structure, with the heterocyclic ring adopting a half-chair conformation. []
The derivatives of 7-bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine have shown promise in oncology due to their anti-proliferative effects on cancer cell lines. The structure-activity relationships of these compounds are being investigated to optimize their anti-cancer properties1.
In cardiology, the dual-acting nature of 3,4-dihydro-2H-benzo[1,4]oxazine derivatives as thromboxane A2 receptor antagonists and prostacyclin receptor agonists positions them as potential candidates for the development of novel anti-thrombotic medications2.
The synthesized 2H-benzo[b][1,4]oxazin-3(4H)-one derivatives have been tested for their ability to inhibit platelet aggregation, which is crucial in the prevention of thrombotic events. These compounds could potentially be used as alternatives to traditional antiplatelet drugs like ticlopidine and aspirin3.
Benzo[b][1,4]oxazin-3(4H)-one derivatives have also been evaluated for their antimicrobial activity against various Gram-positive and Gram-negative bacteria, with some compounds showing significant potency. The presence of a fluorine atom in these compounds has been linked to enhanced antimicrobial properties, providing a basis for the design of new antimicrobial agents5.
Furthermore, 3,4-dihydro-2H-benzo[1,4]oxazine derivatives have been designed as 5-HT6 receptor antagonists. These compounds have demonstrated high affinity for the 5-HT6 receptor and good brain penetration in rats, suggesting potential applications in the treatment of neurological disorders6.
The anti-proliferative activity of 7-substituted 5H-pyrrolo[1,2-a][3,1]benzoxazin-5-one derivatives, which are closely related to 7-bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine, has been studied against human cancer cell lines. The mechanism suggested for the anti-proliferative effect is apoptosis, as indicated by cell cycle and western blotting analysis1. In the cardiovascular domain, 3,4-dihydro-2H-benzo[1,4]oxazine derivatives have been identified as dual-acting agents that can antagonize the thromboxane A2 receptor and activate the prostacyclin receptor, offering a novel approach to anti-thrombotic therapy without the risk of hypotensive side effects2. Additionally, derivatives of 2H-benzo[b][1,4]oxazin-3(4H)-one have been synthesized and shown to inhibit platelet aggregation, with the potential to serve as anticoagulants3.
CAS No.: 3025-88-5
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6